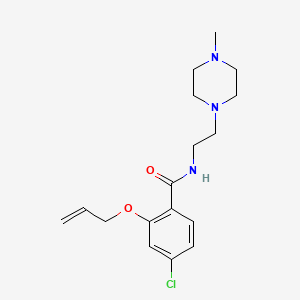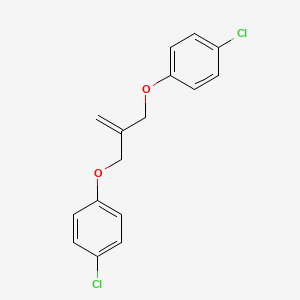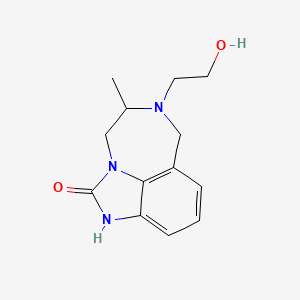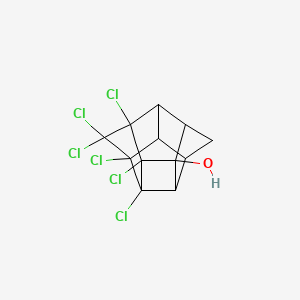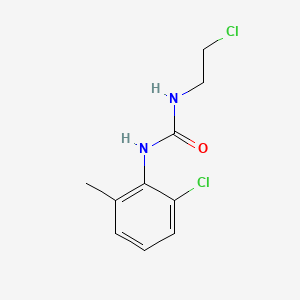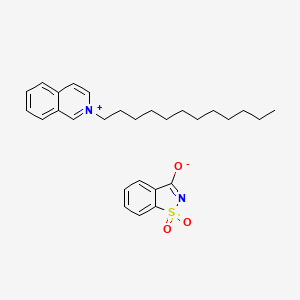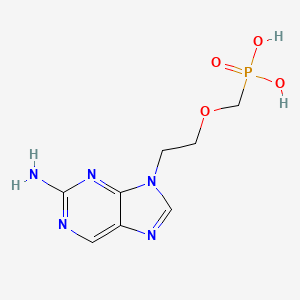
2-Amino-9-(2-(phosphonomethoxy)ethyl)purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-9-(2-(phosphonomethoxy)ethyl)purine is a compound that belongs to the class of acyclic nucleoside phosphonates. These compounds are known for their antiviral properties and are often used in medicinal chemistry for the treatment of viral infections. The structure of this compound includes a purine base attached to a phosphonomethoxyethyl group, which is crucial for its biological activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-9-(2-(phosphonomethoxy)ethyl)purine typically involves the alkylation of 2-amino-6-chloropurine with diethyl [2-(2-chloroethoxy)ethyl]phosphonate. This reaction is followed by deprotection steps to yield the final product . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction conditions is also common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-9-(2-(phosphonomethoxy)ethyl)purine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted purines .
Wissenschaftliche Forschungsanwendungen
2-Amino-9-(2-(phosphonomethoxy)ethyl)purine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for its antiviral properties, particularly against hepatitis B virus and HIV.
Industry: Utilized in the development of antiviral drugs and other therapeutic agents.
Wirkmechanismus
The mechanism of action of 2-Amino-9-(2-(phosphonomethoxy)ethyl)purine involves the inhibition of viral reverse transcriptase enzymes. This inhibition prevents the replication of viral DNA, thereby suppressing the proliferation of the virus. The compound mimics natural nucleotides and gets incorporated into the viral DNA, leading to chain termination .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-(2-(Phosphonomethoxy)ethyl)adenine (PMEA): Another acyclic nucleoside phosphonate with antiviral properties.
2,6-Diamino-9-(2-(phosphonomethoxy)ethyl)purine: Similar structure but with additional amino groups.
Uniqueness
2-Amino-9-(2-(phosphonomethoxy)ethyl)purine is unique due to its specific structure, which allows it to effectively inhibit viral reverse transcriptase. Its phosphonomethoxyethyl group is crucial for its stability and biological activity, making it a potent antiviral agent .
Eigenschaften
CAS-Nummer |
113852-42-9 |
|---|---|
Molekularformel |
C8H12N5O4P |
Molekulargewicht |
273.19 g/mol |
IUPAC-Name |
2-(2-aminopurin-9-yl)ethoxymethylphosphonic acid |
InChI |
InChI=1S/C8H12N5O4P/c9-8-10-3-6-7(12-8)13(4-11-6)1-2-17-5-18(14,15)16/h3-4H,1-2,5H2,(H2,9,10,12)(H2,14,15,16) |
InChI-Schlüssel |
VFSNCDDPONNCST-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=NC(=N1)N)N(C=N2)CCOCP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


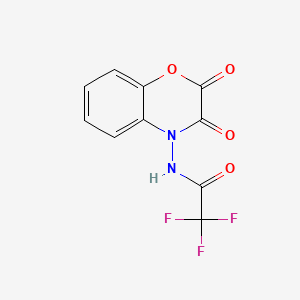

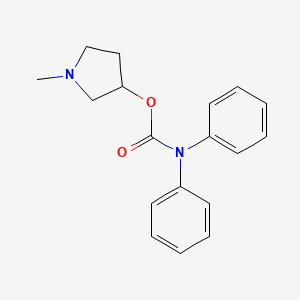
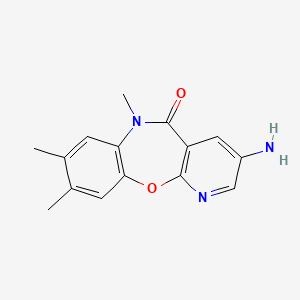
![3-[(2-Amino-3-chlorophenyl)methyl]-2-chloroaniline;2-[(2-aminophenyl)methyl]aniline;1,3-diisocyanato-2-methylbenzene](/img/structure/B12797439.png)
